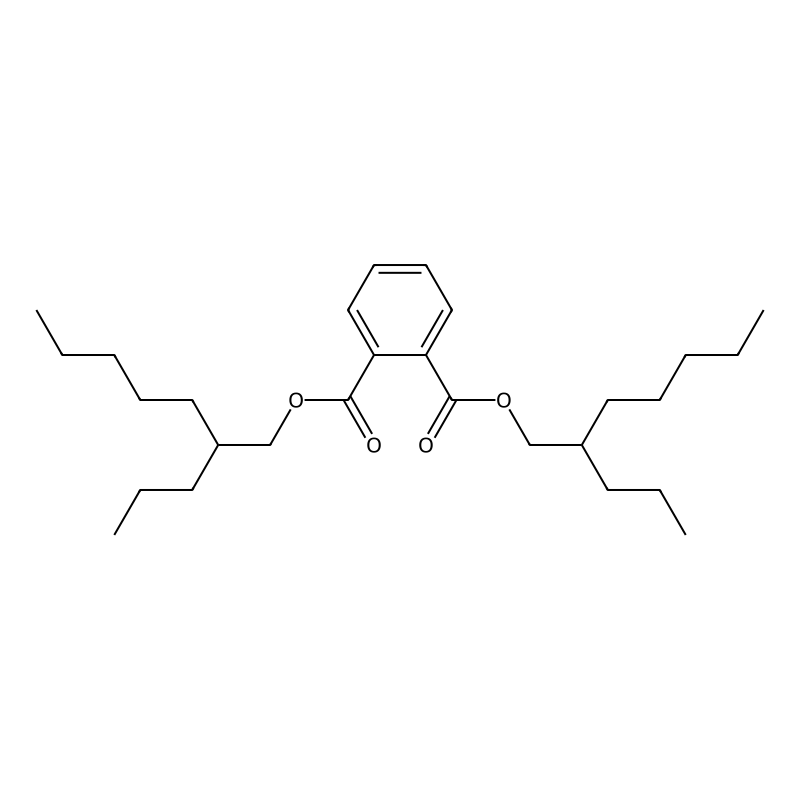

Bis(2-propylheptyl) phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Endocrine Disruptor:

A significant area of DPHP research focuses on its potential to disrupt the endocrine system. Phthalates, as a class, have been linked to hormonal imbalances, and DPHP is being investigated for similar effects. Studies examine its interaction with estrogen and androgen receptors, potential impacts on fetal development and thyroid function PubMed: .

Environmental Occurrence and Human Exposure:

DPHP's increasing use as a plasticizer necessitates research into its environmental presence and impact on human exposure. Scientists are tracking DPHP in wastewater, dust, and food samples to understand its migration pathways and potential for human ingestion or inhalation ECHA - European Union: .

Development of Alternative Plasticizers:

Due to concerns about DPHP's safety, research is exploring alternative phthalate-free plasticizers. Scientists are evaluating the effectiveness and potential risks of these replacements to ensure they provide similar functionalities without posing similar health risks Wikipedia: en.wikipedia.org/wiki/DPHP.

Toxicological Studies:

Toxicological studies are crucial for understanding the potential health effects of DPHP. These studies involve exposing cells or animal models to varying concentrations of DPHP and monitoring for signs of organ damage, developmental problems, or carcinogenic potential. The results of these studies inform risk assessments and regulatory decisions PubChem: .

Biomonitoring and Human Health Studies:

Research is ongoing to determine the link between DPHP exposure and human health outcomes. Biomonitoring studies measure DPHP levels in human urine or blood to assess exposure levels in different populations. Epidemiological studies may then investigate potential associations between DPHP exposure and specific health problems PubMed: .

Bis(2-propylheptyl) phthalate is a chemical compound with the molecular formula C28H46O4. It belongs to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in polyvinyl chloride (PVC) products. Bis(2-propylheptyl) phthalate is characterized by its relatively high molecular weight and low volatility, making it suitable for applications requiring long-lasting performance under varying environmental conditions .

- Toxicity: Limited data exists on the specific toxicity of DPHP. However, some studies suggest potential endocrine-disrupting effects similar to other phthalates, requiring further investigation [].

- Flammability: Data on flammability is not publicly available. However, the presence of hydrocarbon chains suggests some degree of combustibility.

- Reactivity: Information on specific reactivity is limited. However, as with other esters, hydrolysis under specific conditions (high temperature, concentrated acids/bases) is a possibility.

The primary reaction involved in the synthesis of bis(2-propylheptyl) phthalate is the esterification process. This reaction typically occurs between phthalic anhydride and 2-propylheptanol in the presence of an acid catalyst. The general reaction can be represented as follows:

This reaction highlights the formation of the ester linkage, which is crucial for the properties of bis(2-propylheptyl) phthalate as a plasticizer .

Research indicates that bis(2-propylheptyl) phthalate may exhibit potential toxic effects, particularly in subchronic exposure scenarios. Studies have shown alterations in liver and adrenal histopathology in animal models, alongside changes in blood composition. While its classification as a toxicant remains under scrutiny, it has been suggested that prolonged exposure could lead to adverse health effects . Furthermore, regulatory bodies have highlighted concerns regarding its environmental persistence and potential endocrine-disrupting properties .

The synthesis of bis(2-propylheptyl) phthalate primarily involves:

- Esterification: The reaction between phthalic anhydride and 2-propylheptanol.

- Catalysis: The use of an acid catalyst to facilitate the reaction and enhance yield.

- Purification: Post-reaction purification methods such as distillation or crystallization may be employed to isolate the final product.

This synthesis method is favored due to its efficiency and the favorable properties imparted to the final product .

Bis(2-propylheptyl) phthalate stands out due to its higher molecular weight and specific applications that require enhanced performance under demanding conditions. Its unique balance of properties makes it particularly valuable in industrial settings where durability is paramount .

Studies on bis(2-propylheptyl) phthalate often focus on its interactions with biological systems and environmental components. Research has indicated that this compound can leach from products into surrounding environments, raising concerns about bioaccumulation and potential toxicity to aquatic life. Additionally, investigations into its metabolic pathways have revealed insights into how it may interact with endocrine systems, emphasizing the need for further research on its long-term effects .

Several compounds share structural similarities with bis(2-propylheptyl) phthalate, including:

- Diethyl Phthalate: A lighter ester used similarly as a plasticizer but with different volatility characteristics.

- Dibutyl Phthalate: Known for its use in cosmetics and personal care products; it has different toxicological profiles compared to bis(2-propylheptyl) phthalate.

- Diisononyl Phthalate: Often used in food packaging; it exhibits lower toxicity but similar plasticizing properties.

Comparison TableCompound Name Molecular Formula Toxicity Level Common

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

9.6

Other CAS

53306-54-0

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers

General Manufacturing Information

Adhesive manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Construction

Custom compounding of purchased resin

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Wholesale and retail trade

1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Molecular Formula | Toxicity Level | Common

Physical Description Liquid; PelletsLargeCrystals

XLogP3 9.6

Other CAS

53306-54-0

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)

Plastics -> Plasticisers General Manufacturing Information

Adhesive manufacturing

Asphalt paving, roofing, and coating materials manufacturing Construction Custom compounding of purchased resin Paint and coating manufacturing Petroleum lubricating oil and grease manufacturing Plastic material and resin manufacturing Plastics product manufacturing Wholesale and retail trade 1,2-Benzenedicarboxylic acid, 1,2-bis(2-propylheptyl) ester: ACTIVE Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|